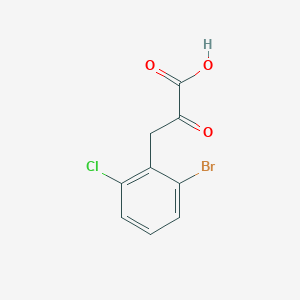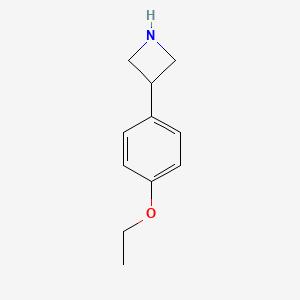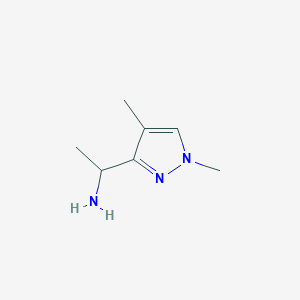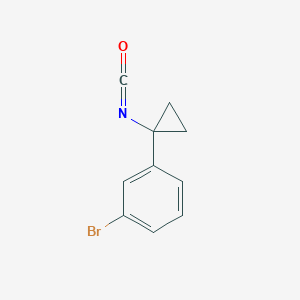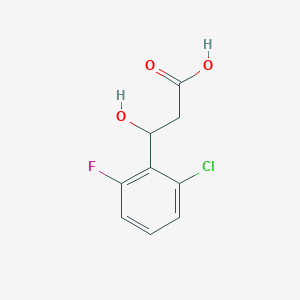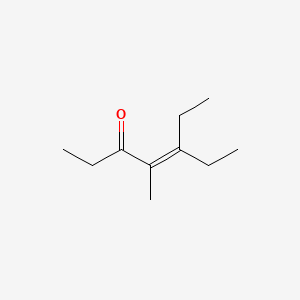![molecular formula C11H17N3O B13535069 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine is a heterocyclic compound that features a piperazine ring attached to an oxazole ring, which is further substituted with a methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an alkyne and a nitrile oxide.
Introduction of the Methylcyclopropyl Group: The methylcyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a diazo compound in the presence of a metal catalyst.
Attachment of the Piperazine Ring: The final step involves the coupling of the oxazole derivative with piperazine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound can serve as a probe for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
- **3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid
- **3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine
Uniqueness: 1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various chemical reactions and biological assays.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(1-methylcyclopropyl)-5-piperazin-1-yl-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O/c1-11(2-3-11)9-8-10(15-13-9)14-6-4-12-5-7-14/h8,12H,2-7H2,1H3 |
Clave InChI |
ZNUXKTKUCXWAQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C2=NOC(=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
